molecular formula C20H13N3O4S B6351979 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione CAS No. 172670-06-3

2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione

Cat. No.: B6351979
CAS No.: 172670-06-3
M. Wt: 391.4 g/mol
InChI Key: HXQIAQZDNXBGNO-PYCFMQQDSA-N
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Description

2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an indane-1,3-dione core, a thienyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indane-1,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable palladium catalyst.

    Aza-Substitution: The aza group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Nitrophenyl Group: This step involves the nitration of an aromatic ring, followed by its coupling to the aza-substituted intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and indane-1,3-dione moieties.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines or thiols).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s potential bioactivity makes it a candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties, given the presence of pharmacophoric groups like the nitrophenyl and thienyl moieties.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for dyes and pigments due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism by which 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the thienyl group might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-furyl)vinyl)indane-1,3-dione: Similar structure but with a furan ring instead of a thienyl ring.

    2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-phenyl)vinyl)indane-1,3-dione: Contains a phenyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 2-(2-Aza-2-((4-nitrophenyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing molecules with specific electronic or biological properties.

Properties

IUPAC Name

2-[(E)-N-(4-nitroanilino)-C-thiophen-2-ylcarbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19-14-4-1-2-5-15(14)20(25)17(19)18(16-6-3-11-28-16)22-21-12-7-9-13(10-8-12)23(26)27/h1-11,17,21H/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQIAQZDNXBGNO-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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